molecular formula C15H33N3O3 B1329713 1-(2-(N,N-Bis(2-hydroxypropyl)amino)ethyl)-4-(2-hydroxypropyl)piperazine CAS No. 3768-41-0

1-(2-(N,N-Bis(2-hydroxypropyl)amino)ethyl)-4-(2-hydroxypropyl)piperazine

Cat. No. B1329713
CAS RN: 3768-41-0
M. Wt: 303.44 g/mol
InChI Key: CVGZYBYVLMNLGK-UHFFFAOYSA-N
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Description

The compound "1-(2-(N,N-Bis(2-hydroxypropyl)amino)ethyl)-4-(2-hydroxypropyl)piperazine" is a structurally complex molecule that may be related to various piperazine derivatives with potential therapeutic applications. Piperazine derivatives have been extensively studied due to their pharmacological properties, including their ability to interact with biological targets such as the dopamine transporter (DAT) . These interactions are crucial for developing therapeutic agents for conditions like cocaine abuse .

Synthesis Analysis

The synthesis of piperazine derivatives often involves the introduction of various substituents to enhance their biological activity and selectivity. For instance, the addition of hydroxy and methoxy groups to the phenylpropyl moiety of certain piperazine compounds has resulted in potent and selective ligands for the DAT . Similarly, the synthesis of optically pure phenyl- and non-phenyl-substituted piperazines has been reported, with the S configuration of the hydroxyl group showing more selectivity for the DAT over the serotonin transporter (SERT) . These synthetic approaches highlight the importance of stereochemistry and functional group modification in the development of therapeutic agents.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is critical for their interaction with biological targets. The crystal structure of a related compound, N,N,N',N'-tetra(2-cyanoethyl)-1,4-bis(3-aminopropyl)piperazine, has been determined, providing insights into the spatial arrangement of substituents and their potential interactions with biological macromolecules . The molecular structure can influence the binding affinity and selectivity of these compounds towards their respective targets.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions to form new compounds with different biological activities. For example, the nucleophilic addition reaction of 1,4-bis(3-aminopropyl)piperazine and acrylonitrile has been used to synthesize polynitriles . These reactions are essential for the diversification of piperazine-based libraries and the discovery of compounds with novel properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as their thermal behavior and solubility, are important for their formulation and therapeutic application. The thermal stability of a polynitrile derivative of piperazine has been studied, showing good stability up to 220°C . These properties can affect the compound's pharmacokinetics and the development of dosage forms, such as extended-release formulations for therapeutic agents .

Scientific Research Applications

  • Therapeutic Agents for Cocaine Abuse : Several studies have focused on the synthesis of derivatives of 1-(2-(N,N-Bis(2-hydroxypropyl)amino)ethyl)-4-(2-hydroxypropyl)piperazine to develop therapeutic agents for cocaine abuse. For example, Hsin et al. (2003) synthesized a series of optically pure phenyl-and non-phenyl-substituted derivatives and investigated their binding affinity for dopamine transporter (DAT), identifying potential candidates for long-acting cocaine abuse therapeutic agents (Hsin et al., 2003).

  • Dopamine Uptake Inhibitor Synthesis : Ironside et al. (2002) described the development of a robust process for the preparation of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine, a dopamine uptake inhibitor, in kilogram quantities, focusing on eliminating chromatographic purifications and improving overall yield (Ironside et al., 2002).

  • Antibacterial Activity : Xu et al. (2012) synthesized a Schiff base, N,N′-bis(4-methoxy-benzylidene)-1,4-bis(3-aminopropyl)piperazine (BMBA), and investigated its antibacterial activity against various bacteria such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis (Xu et al., 2012).

  • Application in Flue Gas Desulfurization : Shi Chengwu (2011) worked on the synthesis of 1,4-Bis(2-hydroxypropyl)piperazine (HPP) from piperazine and propene oxide, investigating its application in flue gas desulfurization. The study also assessed the influence of SO42- on the volatile loss of HPP (Shi Chengwu, 2011).

  • Antibacterial Schiff Bases : Xu et al. (2018) synthesized two bis-Schiff bases containing a piperazine ring and investigated their antibacterial activity against various bacteria (Xu et al., 2018).

  • Synthesis of Polynitrile Compounds : Xu et al. (2011) reported the synthesis of N,N,N′,N′-tetra(2-cyanoethyl)-1,4-bis(3-aminopropyl)piperazine, a new polynitrile compound, and its characterization including crystal structure and thermal behavior (Xu et al., 2011).

  • Self-Assembly Studies : Yang et al. (2009) studied the self-assembly of perylene bisimide derivatives bearing complementary hydrogen-bonding moieties, including compounds with a piperazine structure, and investigated their morphological characteristics (Yang et al., 2009).

properties

IUPAC Name

1-[4-[2-[bis(2-hydroxypropyl)amino]ethyl]piperazin-1-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H33N3O3/c1-13(19)10-17-7-4-16(5-8-17)6-9-18(11-14(2)20)12-15(3)21/h13-15,19-21H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGZYBYVLMNLGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)CCN(CC(C)O)CC(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10958720
Record name 1,1'-({2-[4-(2-Hydroxypropyl)piperazin-1-yl]ethyl}azanediyl)di(propan-2-ol)
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Molecular Weight

303.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(N,N-Bis(2-hydroxypropyl)amino)ethyl)-4-(2-hydroxypropyl)piperazine

CAS RN

3768-41-0
Record name NSC 78475
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Record name 1,1'-({2-[4-(2-Hydroxypropyl)piperazin-1-yl]ethyl}azanediyl)di(propan-2-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10958720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-(N,N-BIS-(2-HYDROXYPROPYL)-AMINO)-ETHYL)-4-(2-HYDROXYPROPYL)-PIPERAZINE
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